molecular formula C10H8BrNO2 B3037619 5-bromo-4-methyl-1H-indole-2-carboxylic acid CAS No. 50536-58-8

5-bromo-4-methyl-1H-indole-2-carboxylic acid

Cat. No. B3037619
CAS RN: 50536-58-8
M. Wt: 254.08 g/mol
InChI Key: TXEKYQYWSFKBJD-UHFFFAOYSA-N
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Description

5-bromo-4-methyl-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a powder with a molecular weight of 254.08 . The IUPAC name for this compound is 5-bromo-4-methyl-1H-indole-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-bromo-4-methyl-1H-indole-2-carboxylic acid is 1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) . This code provides a specific text string representing the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-bromo-4-methyl-1H-indole-2-carboxylic acid is a powder with a molecular weight of 254.08 . It is stored at room temperature .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not mentioned in the search results, indole derivatives are a significant area of research in medicinal chemistry. They are often studied for their potential therapeutic applications, including the treatment of various diseases .

Mechanism of Action

Target of Action

The primary targets of 5-bromo-4-methyl-1H-indole-2-carboxylic acid are VEGFR-2 tyrosine kinase (TK) and HIV-1 integrase . VEGFR-2 TK plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones, a process vital for tumor growth and metastasis . HIV-1 integrase is an enzyme that enables the integration of viral DNA into the host cell’s genome, a critical step in the HIV replication cycle .

Mode of Action

5-bromo-4-methyl-1H-indole-2-carboxylic acid interacts with its targets by inhibiting their activity. It inhibits VEGFR-2 TK activity , leading to a decrease in angiogenesis. It also effectively inhibits the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of integrase , thereby preventing the integration of viral DNA into the host genome.

Biochemical Pathways

The inhibition of VEGFR-2 TK by 5-bromo-4-methyl-1H-indole-2-carboxylic acid leads to the disruption of the VEGF signaling pathway , which is crucial for angiogenesis. This disruption can lead to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway . The inhibition of HIV-1 integrase prevents the integration of viral DNA into the host genome, thereby interrupting the HIV replication cycle .

Result of Action

The inhibition of VEGFR-2 TK by 5-bromo-4-methyl-1H-indole-2-carboxylic acid can lead to cell cycle arrest and induction of apoptosis , potentially reducing tumor growth and metastasis. The inhibition of HIV-1 integrase can interrupt the HIV replication cycle , potentially reducing the viral load in the body.

properties

IUPAC Name

5-bromo-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEKYQYWSFKBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-methyl-1H-indole-2-carboxylic acid

CAS RN

50536-58-8
Record name 5-bromo-4-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.37 g (19.0 mmol) of 5-bromo-4-methyl-1H-indole-2-carboxylic acid ethyl ester were dissolved in 150 ml of dioxane; then, 38.1 ml (38.1 mmol) of a lithium hydroxide solution (1 molar in water) were added and the reaction mixture was stirred for 60 hours at room temperature. After evaporation of the solvents, the residue was dissolved in dichloromethane; water was added and the pH adjusted to pH 2-3; then, the mixture was extracted 3 times with dichloromethane. The combined organic phases were washed with water, dried over magnesium sulfate and evaporated to give 4.82 g of crude 5-bromo-4-methyl-1H-indole-2-carboxylic acid as off-white solid.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
38.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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